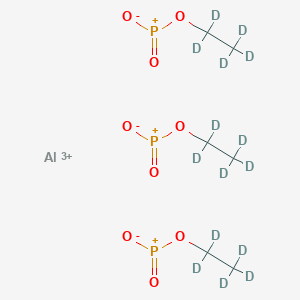
MC-PEG2-VA-PAB-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-PEG2-VA-PAB-Exatecan is a compound that is part of the antibody-drug conjugate (ADC) family. It consists of a linker (MC-PEG2-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan. This compound is designed to deliver the cytotoxic agent Exatecan specifically to cancer cells, thereby minimizing damage to healthy cells and enhancing the therapeutic efficacy of the drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-PEG2-VA-PAB-Exatecan involves several steps:
Synthesis of the Linker: The linker MC-PEG2-VA-PAB is synthesized through a series of peptide coupling reactions. The PEG2 (polyethylene glycol) spacer is introduced to enhance the solubility and stability of the compound.
Conjugation with Exatecan: The linker is then conjugated with Exatecan through a carbamate bond. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the linker in large quantities.
Purification: The synthesized linker and the final conjugate are purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy, are employed to verify the structure and purity of the compound
Analyse Des Réactions Chimiques
Types of Reactions
MC-PEG2-VA-PAB-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The carbamate bond between the linker and Exatecan can be hydrolyzed under acidic or basic conditions, releasing the active drug.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the PEG2 spacer and the Exatecan moiety.
Substitution: The linker can participate in substitution reactions, where the PEG2 spacer can be replaced with other functional groups to modify the properties of the compound
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed
Major Products
Hydrolysis: Exatecan and the linker fragment.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions
Applications De Recherche Scientifique
MC-PEG2-VA-PAB-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and properties of ADCs.
Biology: Employed in cell culture studies to investigate the cellular uptake and cytotoxicity of ADCs.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of ADCs in cancer therapy.
Industry: Applied in the development of new ADCs with improved properties, such as enhanced stability and targeted delivery
Mécanisme D'action
MC-PEG2-VA-PAB-Exatecan exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.
Drug Release: The acidic environment inside the endosome/lysosome triggers the hydrolysis of the carbamate bond, releasing Exatecan.
Inhibition of DNA Topoisomerase I: Exatecan inhibits DNA topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and cell death
Comparaison Avec Des Composés Similaires
MC-PEG2-VA-PAB-Exatecan is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
MC-VA-PAB-Exatecan: Lacks the PEG2 spacer, resulting in lower solubility and stability.
MC-PEG2-VA-PAB-Doxorubicin: Uses Doxorubicin as the cytotoxic agent instead of Exatecan, leading to different mechanisms of action and efficacy profiles.
MC-PEG2-VA-PAB-SN-38: Utilizes SN-38, another topoisomerase I inhibitor, but with different pharmacokinetic and pharmacodynamic properties
This compound stands out due to its enhanced solubility, stability, and targeted delivery, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C51H56FN7O13 |
|---|---|
Poids moléculaire |
994.0 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1 |
Clé InChI |
QRYHAJKGLAYMIF-CISCYCJLSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


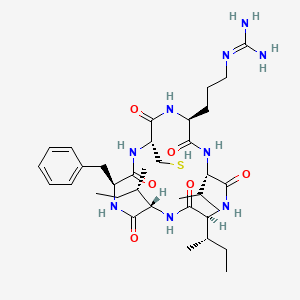
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
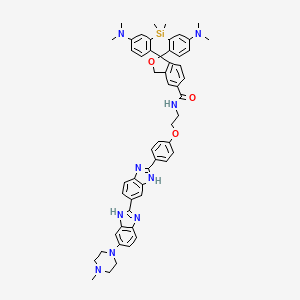
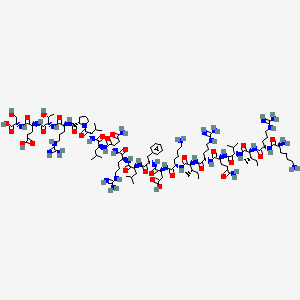
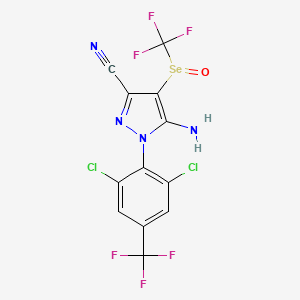
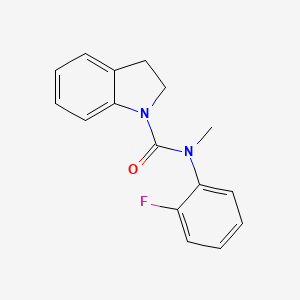
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

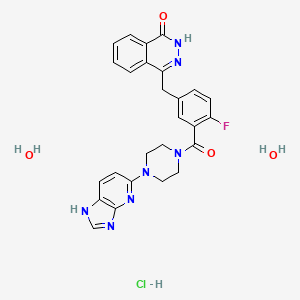
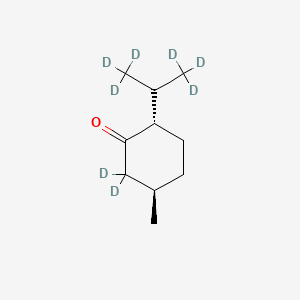

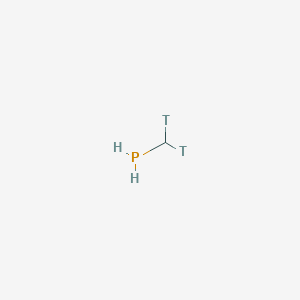
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
